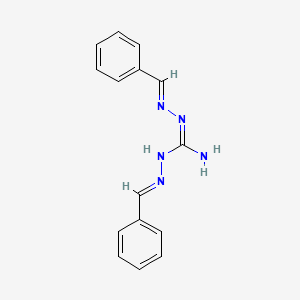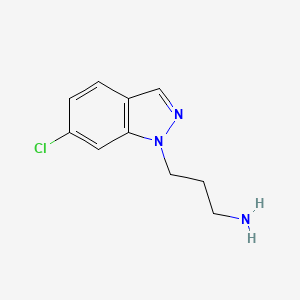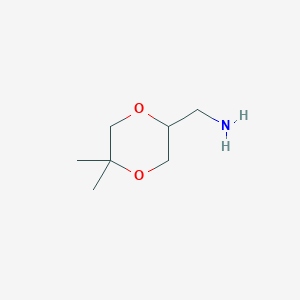
Carbonimidic dihydrazide, 2,2'-bis(phenylmethylene)-, (2E,2'E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and phenylmethylidene groups attached to a hydrazinecarboximidohydrazide backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide typically involves the condensation of benzaldehyde and phenylmethylidenehydrazinecarboximidohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene and phenylmethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives with altered functional groups.
科学研究应用
(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
- (2E)-2-(4-hydroxy-3-methoxybenzylidene)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarboximidohydrazide
- (2E)-2-(3,5-dibromo-2-hydroxybenzylidene)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarboximidohydrazide
Uniqueness
Compared to similar compounds, (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide stands out due to its specific benzylidene and phenylmethylidene groups, which confer unique chemical properties and reactivity. These structural features make it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
1292902-81-8 |
|---|---|
分子式 |
C15H15N5 |
分子量 |
265.31 |
IUPAC 名称 |
1,2-bis[(E)-benzylideneamino]guanidine |
InChI |
InChI=1S/C15H15N5/c16-15(19-17-11-13-7-3-1-4-8-13)20-18-12-14-9-5-2-6-10-14/h1-12H,(H3,16,19,20)/b17-11+,18-12+ |
InChI 键 |
ZWLXITGRGUNARS-JYFOCSDGSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/N/C(=N\N=C\C2=CC=CC=C2)/N |
SMILES |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Ethylpropyl)(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1651502.png)
![3-[2-(2,4-Difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B1651503.png)
![5-[4-phenyl-5-(5-phenyl-1H-pyrazol-4-yl)imidazol-1-yl]pentan-1-amine](/img/structure/B1651506.png)
![4-({1-[2-(dimethylamino)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1651508.png)
![{1-[4-(Methylamino)pyrimidin-2-YL]piperidin-4-YL}(pyridin-3-YL)methanol](/img/structure/B1651509.png)
![7-prop-2-enoxy-4-[2-(propylamino)pyrimidin-5-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1651510.png)
![N-[1-(2-furoyl)piperidin-3-yl]-6-methoxypyrimidin-4-amine](/img/structure/B1651515.png)
![4-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1651516.png)
![2-ethyl-N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B1651517.png)
![3-[4-(1-methyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]propanamide](/img/structure/B1651518.png)
![2-{4-[2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl}nicotinamide](/img/structure/B1651520.png)
![5-(Methoxymethyl)-3-[(4-phenyl-5-pyrazolo[1,5-a]pyrimidin-3-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B1651521.png)


